N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:
Preparation of 4-chlorobenzo[d]thiazol-2-ylamine: This is achieved by reacting 4-chlorobenzothiazole with ammonia under specific conditions.
Formation of the Acetamide Group: The amine group is then acylated using 2-(4-(methylthio)phenyl)acetyl chloride in the presence of a suitable base, such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for acylation reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amine derivatives, alcohols.
Substitution Products: Various substituted benzothiazoles and acetamides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Due to its antimicrobial properties, it is studied for potential use in treating bacterial and fungal infections. Its anti-inflammatory properties are also of interest in developing new anti-inflammatory drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further development in oncology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various enzymes and receptors in the body, leading to its biological effects.
Pathways Involved: The exact mechanism may involve the inhibition of specific enzymes or the modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Similar structure but with a different position of the chlorine atom.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar core structure with a bromo group instead of methylthio.
Uniqueness: The presence of the methylthio group in N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide enhances its reactivity and potential applications compared to similar compounds. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXBNHJOPUCMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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